molecular formula C25H32ClN3O4 B034811 2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride CAS No. 128837-71-8

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride

Cat. No. B034811
M. Wt: 474 g/mol
InChI Key: NAXNMKUKSBHHMP-QCXPCDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate organic reactions to construct the desired molecular framework. For instance, the crystal and molecular structures of a related anti-ulcer agent were elucidated through X-ray analysis, showcasing the detailed architectural assembly of its components (Koyano et al., 1986). Another example includes the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a component of HIV protease inhibitors, achieved through diastereoselective cyanohydrin formation (Shibata et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their chemical behavior and potential applications. For example, the crystal and molecular structure analysis of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid provided detailed insights into their polymeric structures (Baul et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving this compound or its derivatives can be complex and diverse. The acetic acid-catalyzed cyclization of substituted cyclopropanes with arylhydrazines for synthesizing pyrazoles demonstrates the compound's versatile reactivity (Xue et al., 2023).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their stability and suitability for various applications. The study by Koyano et al. (1986) exemplifies this by detailing the lattice parameters and hydrogen bonding within the crystal structure.

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions and with various reagents, are essential for comprehensively understanding the compound's behavior. For instance, the synthesis and functionalization of trans-2-(2′-aminocyclohexyloxy)-and trans-2-(2′-azidocyclohexyloxy)acetic acid explore such reactivities and the potential for creating novel derivatives (Kikelj et al., 1991).

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Studies

A study by Ikram et al. (2015) explored the antioxidant properties and xanthine oxidase inhibitory activities of compounds synthesized using amino acids, including a structure related to the compound . This research highlights the potential for these compounds in enzyme inhibition and antioxidant applications (Ikram et al., 2015).

Antimicrobial Activity

Bishnoi, Srivastava, and Tripathi (2006) investigated compounds derived from amino acids, similar to the compound of interest, for their antimicrobial properties. This research suggests potential applications in combating microbial infections (Bishnoi, Srivastava, & Tripathi, 2006).

Synthesis of Novel Organic Compounds

Patel and Shaikh (2011) conducted research on the synthesis of new organic compounds using amino acids. Their findings indicate the potential for creating diverse and novel compounds for various applications in chemistry and pharmaceuticals (Patel & Shaikh, 2011).

Solvent Effects on Amino Acids

Bruni et al. (2003) studied the solvent effects on amino carbonyl compounds, closely related to the compound . Their work provides insights into the behavior of such compounds in different solvent systems, which is crucial for chemical synthesis and formulation (Bruni et al., 2003).

Preparation of Optically Active Compounds

Shiraiwa et al. (2003) focused on the preparation of optically active compounds from amino acids. Their research is significant for applications requiring chiral specificity, such as in pharmaceuticals (Shiraiwa et al., 2003).

Safety And Hazards

Specific safety and hazard information for this compound was not found in the search results.


Future Directions

No specific future directions or applications for this compound were found in the search results.


properties

IUPAC Name

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXNMKUKSBHHMP-QCXPCDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926216
Record name {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride

CAS RN

128837-71-8
Record name Pksi 527
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128837718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 2
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 3
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 4
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 5
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Reactant of Route 6
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride

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